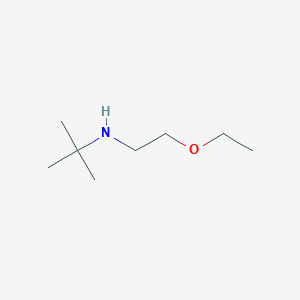

Tert-butyl(2-ethoxyethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C8H19NO/c1-5-10-7-6-9-8(2,3)4/h9H,5-7H2,1-4H3 |

InChI Key |

KQEXNCJYOPWRNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC(C)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Tert Butyl 2 Ethoxyethyl Amine

Nucleophilic Reactivity of the Amine Functionality

The reactivity of tert-butyl(2-ethoxyethyl)amine is largely dictated by the lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity. libretexts.org Amines generally act as weak bases and can react with various electrophiles. libretexts.orgpurdue.edu However, the specific structure of this compound, featuring a bulky tert-butyl group and a flexible ethoxyethyl chain, introduces unique electronic and steric effects that modulate its reactivity.

The basicity of an amine in aqueous solution is typically reported as the pKa of its conjugate acid (RNH3+). Simple alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting ammonium (B1175870) cation. libretexts.orglibretexts.org Following this trend, the tert-butyl group, being an alkyl substituent, increases the electron density on the nitrogen atom, making it more basic than ammonia.

However, nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.com The bulky tert-butyl group significantly obstructs the path of an incoming electrophile to the nitrogen's lone pair. researchgate.netlibretexts.org This steric hindrance makes this compound a poorer nucleophile compared to less hindered primary or secondary amines, even if their basicities are comparable. masterorganicchemistry.com While basicity is primarily a thermodynamic concept related to proton affinity, nucleophilicity is a kinetic phenomenon that depends on the rate of reaction with an electrophile. masterorganicchemistry.com The large size of the tert-butyl group slows down the rate of nucleophilic attack, especially in reactions that require a specific trajectory for the nucleophile, such as S_N2 reactions. libretexts.org

| Amine | Structure | pKa of Conjugate Acid | General Trend |

|---|---|---|---|

| Ammonia | NH₃ | 9.25 | Reference |

| Ethylamine | CH₃CH₂NH₂ | 10.63 | Increased basicity from primary alkyl group |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 | Increased basicity from secondary alkyl groups |

| Tert-butylamine (B42293) | (CH₃)₃CNH₂ | 10.68 | High basicity due to inductive effect, comparable to other alkylamines |

Data illustrates the general trend that alkylamines are more basic than ammonia. The basicity of tert-butylamine is comparable to other primary alkylamines, highlighting the dominant inductive effect on basicity.

As a nucleophile, the amine functionality in this compound can react with a variety of electrophilic species. Common reactions include alkylation, acylation, and reaction with carbonyl compounds.

Alkylation: Amines can react with alkyl halides via nucleophilic substitution to form secondary amines, tertiary amines, and ultimately quaternary ammonium salts. msu.educhemguide.co.uk The reaction of this compound with an alkyl halide would yield a secondary amine. However, due to the steric hindrance of the tert-butyl group, this reaction is expected to be slower than for less hindered primary amines. msu.edu Further alkylation to form a tertiary amine would be even more sterically hindered.

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This reaction is typically rapid and efficient for primary and secondary amines. The steric bulk of the tert-butyl group may slow the reaction rate but generally does not prevent the formation of the corresponding N-tert-butyl-N-(2-ethoxyethyl)amide.

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. msu.edu The initial nucleophilic attack on the carbonyl carbon is the rate-determining step and can be hindered by the bulky tert-butyl group.

Stability and Reactivity of the Ethoxyethyl Ether Linkage

Ethers are generally considered to be chemically stable and unreactive functional groups, which is why they are often used as solvents. masterorganicchemistry.comsigmaaldrich.com The carbon-oxygen bond in the ethoxyethyl linkage of this compound is relatively strong and not easily broken. Ethers are resistant to attack by bases, nucleophiles, and mild oxidizing or reducing agents. noaa.gov

However, ethers can undergo two primary types of reactions under specific conditions:

Peroxide Formation: In the presence of atmospheric oxygen, ethers can undergo autooxidation to form hydroperoxides and peroxides, which can be explosive. noaa.govyoutube.com This is a radical-mediated process that typically occurs at a carbon atom adjacent to the ether oxygen. For the ethoxyethyl group, this would involve hydrogen abstraction from one of the methylene (B1212753) (-CH₂-) groups.

Acidic Cleavage: The ether linkage is susceptible to cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comchemistrysteps.comwikipedia.org The reaction mechanism involves protonation of the ether oxygen to form an oxonium ion, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile (e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms via an S_N1 or S_N2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For the ethoxyethyl group, which involves primary carbons, the cleavage would likely proceed through an S_N2 pathway.

Hydrolytic Pathways of Carbamate-Protected Alkoxyalkylamines

In organic synthesis, amine functionalities are often protected to prevent unwanted side reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which forms a carbamate (B1207046). If this compound were protected in this manner, the resulting compound would be tert-butyl (tert-butyl(2-ethoxyethyl))carbamate.

Carbamates are esters of carbamic acid and are generally stable under neutral and basic conditions but are readily cleaved under acidic conditions. The hydrolysis (deprotection) of a Boc-protected amine typically involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine. While alkaline hydrolysis of some carbamate esters can occur, the Boc group is specifically designed for acid-labile deprotection. nih.gov

Nucleophilic Substitution Reactions Involving Derivatives of this compound

While the parent amine acts as a nucleophile, its derivatives can be designed to undergo nucleophilic substitution where a part of the molecule acts as an electrophile. For a nucleophilic substitution to occur, a leaving group is required.

One potential pathway involves the conversion of the alcohol functionality that would be present if the terminal ethyl group were a hydroxyethyl (B10761427) group. This hydroxyl could be converted into a better leaving group, such as a tosylate or a halide. A subsequent reaction with a nucleophile would then displace this leaving group.

Another possibility involves the amine itself. After the amine is quaternized through exhaustive alkylation, the resulting quaternary ammonium salt can act as a leaving group in certain elimination reactions (Hofmann elimination), although this is less common as a substitution pathway. More relevantly, derivatives of heterocyclic systems containing similar structures have been shown to undergo nucleophilic aromatic substitution. mdpi.com If the this compound moiety were attached to an electron-deficient aromatic or heteroaromatic ring, that ring could be susceptible to nucleophilic attack, with the substitution occurring on the ring itself. mdpi.com

Radical Chemistry and Oxidation Processes

The this compound molecule has several sites susceptible to radical attack and oxidation, including the nitrogen lone pair, the C-H bonds adjacent to the nitrogen, and the C-H bonds adjacent to the ether oxygen.

Amine Radical Cation Formation: Amines can undergo one-electron oxidation to form highly reactive amine radical cations. nih.gov This can be initiated by chemical oxidants, electrochemistry, or photoredox catalysis. nih.gov These radical cations can then undergo further reactions, such as deprotonation to form α-amino radicals or conversion to electrophilic iminium ions. nih.gov

Hydrogen Abstraction: Radical species, such as the hydroxyl radical (•OH), can abstract hydrogen atoms from the molecule. whiterose.ac.ukwhiterose.ac.uk Studies on tert-butylamine have shown that hydrogen abstraction occurs predominantly from the amino group (-NH₂). whiterose.ac.uk For this compound, abstraction is also possible from the C-H bonds alpha to the nitrogen and alpha to the ether oxygen. The stability of the resulting carbon-centered radical determines the preferred site of abstraction. wikipedia.org

Oxidation: Oxidation of amines can lead to a variety of products. Oxidation of tertiary amines with reagents like manganese dioxide or hydroperoxides can result in N-dealkylation or the formation of amides. dtic.milorganic-chemistry.org The presence of the bulky tert-butyl group might influence the oxidation pathway, potentially favoring reactions at the less hindered ethoxyethyl chain. dtic.mil The ether linkage can also be oxidized, as discussed in the context of peroxide formation. youtube.com In atmospheric chemistry, amines undergo photo-oxidation, leading to products like imines, amides, nitrosamines, and nitramines. whiterose.ac.ukwhiterose.ac.uk

Hydrogen Abstraction Reactions by Radicals (e.g., H and OH radicals)

The reaction of amines with hydroxyl (•OH) radicals is a critical degradation pathway, particularly in atmospheric chemistry. For primary amines like this compound, the reaction proceeds primarily through the abstraction of a hydrogen atom. The potential sites for hydrogen abstraction on this molecule include the N-H bonds of the amino group, the C-H bonds on the tert-butyl group, and the C-H bonds on the 2-ethoxyethyl group.

Research on the closely related compound, tert-butylamine ((CH₃)₃CNH₂), has provided significant insight into these mechanisms. Studies combining quantum chemistry and laboratory experiments have shown that the reaction with •OH radicals predominantly occurs via hydrogen abstraction from the amino group (-NH₂). whiterose.ac.uk This pathway is favored over abstraction from the C-H bonds of the tert-butyl group. whiterose.ac.uk For tert-butylamine, the branching ratio for abstraction from the N-H bond is very high, accounting for approximately 80-96% of the reaction, depending on the theoretical model and temperature. whiterose.ac.uk

Applying these findings to this compound, it is expected that the primary reaction pathway with •OH radicals will also be the abstraction of a hydrogen atom from the amino group. This forms an amino radical, (CH₃)₃CNH(CH₂CH₂OCH₂CH₃). While abstraction from the C-H bonds of the ethoxyethyl group is also possible, the N-H bond is generally more susceptible to attack by electrophilic radicals like •OH. The rate of reaction between tert-butylamine and •OH radicals has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 K, which serves as a reasonable estimate for the reactivity of this compound. whiterose.ac.uk

The general mechanism for hydrogen abstraction can be summarized as follows: (CH₃)₃CNH(CH₂CH₂OCH₂CH₃) + •OH → (CH₃)₃CN•(CH₂CH₂OCH₂CH₃) + H₂O

Kinetic studies on various alkylamines with different radicals have further elucidated the factors influencing abstraction selectivity. For instance, the reactivity of cumyloxyl (CumO•) radicals with amines decreases from tertiary to secondary to primary amines, whereas the opposite trend is observed for benzyloxyl (BnO•) radicals, where reactivity increases from tertiary to primary. nih.gov This highlights that the nature of the attacking radical plays a crucial role in determining the rate and selectivity of the hydrogen abstraction process. nih.gov

Table 1: Reaction Rate Data for tert-Butylamine with OH Radicals

| Reactant | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| tert-butylamine | •OH | 8.4 (± 1.7) × 10⁻¹² | 305 ± 2 | whiterose.ac.uk |

Formation of Nitrosamines and Nitramines from Primary Amines

The amino radical formed from the initial hydrogen abstraction (as described in 3.5.1) is a key intermediate in the formation of nitrosamines and nitramines, particularly in environments containing nitrogen oxides (NOx). whiterose.ac.uk These products are of significant concern due to their potential carcinogenicity. whiterose.ac.uk

Nitrosamine Formation: Primary amines can react with nitrosating agents, such as nitrous acid (HNO₂), which is often formed in situ from nitrites (NO₂⁻) under acidic conditions, to yield primary nitrosamines. However, these are generally unstable and can undergo further reactions. A more relevant pathway in atmospheric or oxidative conditions involves the amino radical. This radical can react with nitric oxide (•NO) to form a nitrosamine.

(CH₃)₃CN•(CH₂CH₂OCH₂CH₃) + •NO → (CH₃)₃CN(NO)(CH₂CH₂OCH₂CH₃)

Nitramine Formation: In the presence of nitrogen dioxide (•NO₂), the amino radical can react to form a nitramine. nih.gov This pathway is particularly relevant in the atmospheric degradation of amines. whiterose.ac.uk

(CH₃)₃CN•(CH₂CH₂OCH₂CH₃) + •NO₂ → (CH₃)₃CN(NO₂)(CH₂CH₂OCH₂CH₃)

Studies on tert-butylamine have shown that in the presence of NOx, the reaction initiated by •OH radicals generates tert-butylnitramine as a major product. whiterose.ac.uk The formation of these compounds is part of a complex reaction scheme where the initial amine is oxidized, leading to a variety of nitrogen-containing organic species. whiterose.ac.uk The reaction mechanisms can be influenced by factors such as pH and the presence of other reactive species. For example, reactions of secondary amines with peroxynitrite have been shown to yield both nitrosamines and nitramines through a proposed free radical mechanism involving the one-electron oxidation of the amine to an amino radical, which then reacts with •NO or •NO₂. nih.gov

Catalytic C-N Bond Transformations and Activation (e.g., Ruthenium-catalyzed reactions)

The activation and transformation of carbon-nitrogen (C-N) bonds are fundamental processes in organic synthesis, enabling the construction of complex molecules from simpler amine precursors. Ruthenium complexes are versatile catalysts known to mediate a wide range of transformations, including those involving C-N bond cleavage and formation.

While specific studies on ruthenium-catalyzed C-N bond transformations of this compound are not extensively documented in the literature, the general principles of such reactions can be applied. Ruthenium catalysts are often employed in reactions such as:

N-alkylation and N-arylation: These reactions involve the formation of new C-N bonds, typically by coupling an amine with an alcohol, alkyl halide, or aryl halide.

Dehydrogenative Coupling: Ruthenium catalysts can promote the coupling of amines with other substrates through the removal of hydrogen, forming C-N or other bonds.

Amine Exchange Reactions: Catalytic systems can facilitate the interchange of alkyl or aryl groups on an amine.

The mechanism of these transformations often involves the initial coordination of the amine to the ruthenium center. Subsequent steps can include N-H activation, oxidative addition, reductive elimination, or migratory insertion, depending on the specific reaction. The bulky tert-butyl group and the coordinating ethoxy group in this compound would likely influence the steric and electronic environment around the ruthenium catalyst, affecting reaction rates and selectivity. The presence of the ether linkage could potentially offer a secondary coordination site, leading to chelation effects that might alter the catalytic cycle compared to simpler primary amines.

Polymerization Kinetics and Mechanisms Initiated by Alkoxyamine Derivatives (e.g., nitroxide-mediated polymerization)

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. wikipedia.org The key to NMP is the use of an alkoxyamine initiator, which contains a thermally labile C-O bond. wikipedia.org

An alkoxyamine derivative of this compound could theoretically be synthesized and used as an NMP initiator. The structure of such an initiator would involve the nitrogen atom of the amine bonded to a stable nitroxide radical (like TEMPO or SG1) via a carbon atom that also bonds to a propagating polymer chain. However, for a primary amine, the initiator would more likely be formed by reacting a suitable radical precursor with the amine and a nitroxide. A more common approach is to use a universal alkoxyamine initiator to polymerize monomers.

The general mechanism of NMP proceeds as follows:

Initiation: At elevated temperatures, the C-ON bond of the alkoxyamine initiator undergoes reversible homolytic cleavage, generating a propagating radical (P•) and a stable nitroxide radical (N•). icp.ac.runih.gov R-ON → R• + •ON

Propagation: The propagating radical adds to monomer units (M), causing the polymer chain to grow. R• + n(M) → Pn•

Reversible Termination (Deactivation): The growing polymer chain radical (Pn•) reversibly combines with the nitroxide radical to reform a dormant alkoxyamine species (Pn-ON). Pn• + •ON ⇌ Pn-ON

This rapid equilibrium between active (propagating radicals) and dormant (alkoxyamine-capped) chains is maintained throughout the polymerization. icp.ac.ru The vast majority of polymer chains are in the dormant state at any given time, which minimizes irreversible termination reactions (radical-radical coupling or disproportionation) and allows for controlled chain growth. This "living" character is attributed to the Persistent Radical Effect (PRE). wikipedia.orgicp.ac.ru

The kinetics of NMP are typically first-order with respect to the monomer concentration. The rate of polymerization is influenced by the equilibrium constant (K = k_act / k_deact), which depends on the stability of the C-ON bond in the alkoxyamine. This stability is affected by the structure of both the propagating radical and the nitroxide. The bulky tert-butyl group on a nitroxide, such as in N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1), can increase the rate of homolysis and allow for the controlled polymerization of a wider range of monomers compared to less sterically hindered nitroxides like TEMPO. wikipedia.orgicp.ac.ru

Applications in Organic Synthesis and Materials Science

Utility as a Core Building Block in Advanced Organic Synthesis

The presence of both a nucleophilic amine and a flexible ethoxyethyl chain allows for the strategic incorporation of tert-butyl(2-ethoxyethyl)amine into a wide array of molecular architectures. This has proven particularly useful in the development of sophisticated molecules with specific biological or chemical functions.

Preparation of Fluorescent Ligands and Chemical Probes (e.g., for adenosine (B11128) receptors, cannabinoid receptors)

A significant application of this compound and its derivatives is in the synthesis of fluorescent ligands and chemical probes for biological targets. These tools are invaluable for studying the distribution, function, and pharmacology of receptors and enzymes in living systems.

Derivatives of this compound have been utilized in the construction of probes for G protein-coupled receptors (GPCRs), such as adenosine and cannabinoid receptors. For instance, related amino-PEGylated linkers are incorporated into the structure of fluorescent probes to connect a pharmacophore (the part of the molecule that binds to the receptor) to a fluorophore (the fluorescent tag). The flexible and hydrophilic nature of the ethoxyethyl chain can be extended with polyethylene (B3416737) glycol (PEG) units to create a spacer that physically separates the fluorophore from the pharmacophore, minimizing steric hindrance and preserving the ligand's binding affinity for its target receptor.

Research has demonstrated the use of Boc-protected amino-PEG chains, which are structurally related to this compound, in the development of selective fluorescent probes for the cannabinoid receptor type 1 (CB1R) and type 2 (CB2R). caltech.edumdpi.com Similarly, such linkers have been employed in the design of affinity-based probes for the human adenosine A3 receptor (hA₃AR). mdpi.com These probes enable researchers to visualize and study these receptors in their native environment, providing insights into their roles in health and disease.

| Target Receptor | Probe Component Derived from Amino-PEG Linker | Application |

| Cannabinoid Receptor Type 1 (CB1R) | Spacer between pharmacophore and fluorophore | Development of selective fluorescent probes |

| Cannabinoid Receptor Type 2 (CB2R) | Spacer between pharmacophore and fluorophore | Synthesis of selective fluorescent ligands |

| Adenosine A3 Receptor (hA₃AR) | Linker for affinity-based probes | Probing receptor expression and function |

Application in PROTAC (Proteolysis-Targeting Chimera) Design as Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that function by inducing the degradation of specific target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.

The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Amino-PEGylated linkers, including structures analogous to this compound, are frequently employed in PROTAC design. cmu.edu The inclusion of PEG-like structures in the linker can enhance the aqueous solubility and cell permeability of the PROTAC molecule. The flexibility of the ethoxyethyl chain can also be advantageous in allowing the two ends of the PROTAC to adopt the optimal orientation for inducing ubiquitination and subsequent degradation of the target protein. The tert-butylamine (B42293) moiety, or derivatives thereof, can serve as a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Conjugation Chemistry with Biomacromolecules (e.g., via PEGylation)

The modification of biomacromolecules, such as proteins and peptides, with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve their therapeutic properties. PEGylation can increase the hydrodynamic size of a protein, reducing its renal clearance and extending its circulating half-life. It can also shield the protein from proteolytic enzymes and reduce its immunogenicity.

Amino-PEG derivatives, which include structures similar to this compound, are common reagents in PEGylation chemistry. The terminal amine group can be reacted with an activated PEG chain to form a stable conjugate. The Boc-protected form of these amines is often used to allow for selective deprotection and subsequent conjugation at a specific point in a synthetic sequence. This approach provides a versatile method for the site-specific modification of biomacromolecules, enabling the development of next-generation biotherapeutics with improved pharmacological profiles.

Integration into Polymeric Materials and Functional Systems (e.g., as alkoxyamine initiators)

The unique structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of well-defined polymers. The tert-butyl group is a key component in the design of certain alkoxyamine initiators used in nitroxide-mediated polymerization (NMP), a type of controlled/"living" radical polymerization.

NMP allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. The stability of the nitroxide radical is crucial for the control of the polymerization, and the presence of a bulky group like a tert-butyl adjacent to the nitrogen atom is known to enhance this stability. While direct synthesis of an alkoxyamine initiator from this compound is not extensively documented, the principles of NMP initiator design suggest that a molecule with its structural characteristics could be a precursor for such an initiator. The ethoxyethyl moiety could potentially be functionalized to introduce the initiating group, leading to the formation of polymers with an α-amino-ethoxyethyl end-group, which could then be used for further post-polymerization modifications.

Development of Specialized Chemical Sensors and Detection Systems (e.g., for amine and alcohol gases)

The reactivity of the amine group in this compound makes it a candidate for incorporation into chemical sensing platforms. A study has detailed the synthesis of a Boc-protected amine ionic liquid for the detection of amine and alcohol gases. mdpi.com In this work, a derivative of this compound was synthesized and subsequently used to create an ionic liquid. mdpi.com This ionic liquid was then incorporated into a sensing material. mdpi.com The underlying principle of detection is the reaction of the amine or alcohol analyte with the sensing material, which leads to a measurable change in its properties, such as its fluorescence or conductivity. The Boc-protecting group on the amine allows for controlled synthesis of the sensor material, and its removal can be a key step in activating the sensor. This approach demonstrates the potential for designing specialized chemical sensors based on the tailored reactivity of molecules like this compound.

Role in Gas Absorption and Separation Technologies (e.g., in amine treatment processes)

This compound, also known as TBEE, is a sterically hindered secondary alkanolamine that has demonstrated significant potential in gas absorption and separation technologies, particularly in amine treatment processes for the selective removal of hydrogen sulfide (B99878) (H₂S) from gas streams containing carbon dioxide (CO₂). bohrium.commdpi.com Its molecular structure, featuring a bulky tert-butyl group near the amine nitrogen, provides a steric hindrance effect that influences its reactivity and selectivity towards acid gases. bohrium.comscitepress.org

Amine treatment, or gas sweetening, is a critical industrial process used in natural gas processing plants, oil refineries, and synthesis gas production to remove acidic gases like H₂S and CO₂. researchgate.net The choice of amine is crucial for the efficiency and economics of the process. While primary amines like monoethanolamine (MEA) react rapidly with both H₂S and CO₂, tertiary amines such as methyldiethanolamine (MDEA) exhibit a kinetic selectivity for H₂S over CO₂. bre.com Sterically hindered amines like this compound have been developed to enhance this selectivity, offering operational advantages. bohrium.comresearchgate.net

Research Findings on Selective H₂S Absorption

Research has shown that this compound is a highly effective solvent for the selective removal of H₂S. bohrium.commdpi.com Its performance is often benchmarked against MDEA, a widely used selective amine in industrial applications. bohrium.comijcce.ac.ir The key advantage of TBEE lies in its significantly higher kinetic selectivity for H₂S. The reaction between H₂S and amines is an instantaneous proton transfer reaction, whereas the reaction with CO₂ is much slower. bre.com The steric hindrance provided by the tert-butyl group in TBEE further slows down the reaction with CO₂, allowing for the preferential absorption of H₂S. bohrium.comscitepress.org

Comparative studies have quantified the superior performance of this compound. For instance, at 40 °C, a 40% aqueous solution of TBEE exhibited an H₂S absorption selective factor of 15.81, which is substantially higher than the factor of 3.88 observed for a 40% MDEA solution under the same conditions. bohrium.commdpi.comresearchgate.net This indicates that TBEE is significantly more effective at selectively absorbing H₂S while minimizing the co-absorption of CO₂.

The application of this compound is not limited to its use as a standalone solvent. Research has also explored its use as an additive to other amine solutions to enhance their performance. mdpi.comresearchgate.net When 5% TBEE was added to a 35% MDEA solution, the resulting blended solvent demonstrated a higher H₂S removal rate (99.79%) compared to a 40% MDEA solution alone (98.33%), along with a slightly lower CO₂ co-absorption rate (22.68% vs. 23.52%). mdpi.comresearchgate.net This suggests that even small amounts of TBEE can significantly improve the efficiency of existing amine treatment units. mdpi.com

Furthermore, regeneration experiments have indicated that this compound solutions can maintain their desulfurization performance after multiple absorption-desorption cycles. bohrium.com Corrosion tests have also shown that TBEE has a lower corrosion rate compared to MDEA, which is an important consideration for the long-term operational integrity of gas treatment facilities. bohrium.com These findings highlight TBEE as a promising candidate for developing more efficient and cost-effective gas sweetening processes. bohrium.commdpi.com

| Amine Solution | H₂S Absorption Selectivity Factor | H₂S Removal Rate (%) | CO₂ Co-absorption Rate (%) |

|---|---|---|---|

| 40% this compound (TBEE) | 15.81 | - | - |

| 40% Methyldiethanolamine (MDEA) | 3.88 | 98.33 | 23.52 |

| 35% MDEA + 5% TBEE | - | 99.79 | 22.68 |

Derivatives and Analogues of Tert Butyl 2 Ethoxyethyl Amine

Structural Modifications of the Tert-butyl Moiety and their Impact on Reactivity

The tert-butyl group is a prominent feature of tert-butyl(2-ethoxyethyl)amine, exerting a significant steric influence on the molecule's reactivity. This bulky alkyl group sterically hinders the nitrogen atom, which can modulate its nucleophilicity and basicity compared to less hindered primary amines. masterorganicchemistry.comquora.com

The reactivity of amines is sensitive to steric effects. masterorganicchemistry.com For instance, while tert-butylamine (B42293) is comparable in basicity to other primary amines, its nucleophilicity is considerably lower due to the steric hindrance imposed by the tert-butyl group. masterorganicchemistry.com This steric shielding can be advantageous in certain chemical transformations where selectivity is desired, preventing unwanted side reactions at the nitrogen center.

In the context of atmospheric chemistry, the reaction of tert-butylamine with OH radicals primarily proceeds via hydrogen abstraction from the amino group. whiterose.ac.uk The presence of the tertiary carbon adjacent to the nitrogen influences the degradation pathway, leading to products like tert-butylnitramine and acetone (B3395972) in the presence of nitrogen oxides. whiterose.ac.uk While specific studies on the atmospheric degradation of this compound are not prevalent, the behavior of the tert-butylamine moiety provides insights into its potential atmospheric fate.

Furthermore, the stability of addition compounds formed by amines can be influenced by steric factors. For example, the heats of dissociation of addition compounds of trimethylboron with various alkylamines show a marked decrease with increased chain-branching, a phenomenon particularly pronounced with the tert-butylamine derivative. researchgate.net This suggests that modifications replacing the tert-butyl group with smaller alkyl groups like isopropyl or n-propyl would likely increase the nucleophilicity and reduce the steric hindrance of the resulting alkoxyalkylamine. masterorganicchemistry.com

Table 1: Comparison of Steric and Electronic Effects of Alkyl Groups

| Alkyl Group | Steric Effect | Inductive Effect | Impact on Amine Nucleophilicity |

|---|---|---|---|

| Methyl | Low | Electron-donating | High |

| Ethyl | Moderate | Electron-donating | High |

| Isopropyl | High | Electron-donating | Moderate |

Homologues and Derivatives with Extended Polyether Chains (e.g., varying ethylene (B1197577) glycol units)

Extending the polyether chain of this compound by incorporating additional ethylene glycol units creates a series of homologous compounds with altered physical and chemical properties. These modifications primarily impact polarity, solubility, and the potential for the polyether chain to act as a chelating agent for cations.

The introduction of oligo(ethylene glycol) (OEG) side chains is a known strategy to modify the properties of molecules. mdpi.com Increasing the length of the OEG chain generally enhances water solubility and can influence the self-assembly and electrochemical properties of the resulting compounds. mdpi.com

An example of a related compound with an extended polyether chain is tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, which incorporates two additional ethylene glycol units. This modification significantly increases the hydrophilic character of the molecule.

The synthesis of such homologues can be achieved through Williamson ether synthesis, reacting an appropriate N-protected aminoalkanol with a halogenated poly(ethylene glycol) derivative, followed by deprotection of the amine.

Table 2: Examples of Homologues with Extended Polyether Chains

| Compound Name | Number of Ethylene Glycol Units | Potential Properties |

|---|---|---|

| This compound | 1 | Baseline |

| Tert-butyl(2-(2-ethoxyethoxy)ethyl)amine | 2 | Increased hydrophilicity |

Variations in Nitrogen Substitution Patterns (e.g., secondary and tertiary alkoxyalkylamines)

Modification of the nitrogen substitution pattern in this compound, leading to secondary and tertiary amines, profoundly alters the compound's properties and reactivity.

Secondary Alkoxyalkylamines: The synthesis of secondary amines can be achieved through various methods, including the N-monoalkylation of primary amines. organic-chemistry.org For instance, reacting this compound with an alkyl halide would yield a secondary amine. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. lumenlearning.com More selective methods often employ protecting group strategies or specialized catalytic systems. organic-chemistry.org Secondary amines are important synthetic intermediates and are prevalent in many biologically active molecules. nih.gov

Tertiary Alkoxyalkylamines: Tertiary amines can be synthesized from secondary amines via further alkylation. organic-chemistry.org The basicity of tertiary amines is generally higher than that of primary or secondary amines in the gas phase due to the inductive effect of the additional alkyl groups. However, in aqueous solution, solvation effects can alter this trend. quora.com The increased steric bulk around the nitrogen in tertiary amines further reduces their nucleophilicity. masterorganicchemistry.com

The preparation of amines from halogenoalkanes and ammonia (B1221849) often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to successive alkylation reactions. lumenlearning.comchemguide.co.uk

Incorporation of Other Heteroatoms or Functional Groups (e.g., silyl (B83357) ethers, piperazine)

The introduction of other heteroatoms or functional groups into the structure of this compound can impart novel properties and functionalities.

Silyl Ethers: The hydroxyl group of the parent alcohol, 2-(tert-butylamino)ethanol, can be converted into a silyl ether. Silyl ethers are valuable protecting groups for alcohols and can also be used as intermediates in various chemical transformations. acs.org For example, difluoroenol silyl ethers have been shown to react with amino alcohols in the synthesis of enantiopure α-difluoromethyl amines and amino acids. acs.orgresearchgate.net The synthesis of β-amino alcohols can be achieved through the hydroxymethylation of imines using an α-silyl ether as a hydroxymethyl radical precursor. researchgate.net A copper-based catalyst system has been reported for the synthesis of amino alcohols from enals and enones, which could be applied to silyl-protected precursors. nih.gov

Piperazine (B1678402) Derivatives: The incorporation of a piperazine moiety can lead to compounds with significant pharmacological activity. Piperazine derivatives are found in a wide range of drugs, including those targeting neurological disorders. silae.itwikipedia.orgmoltuslab.com A derivative could be conceptualized where the ethoxyethyl group is attached to one of the nitrogen atoms of a piperazine ring, with a tert-butyl group on the other nitrogen. The synthesis of such compounds would typically involve the alkylation of a suitably protected piperazine derivative. Novel piperazine derivatives have been synthesized and evaluated for antihistamine, anti-inflammatory, and anticancer properties. nih.gov Additionally, some piperazine derivatives have shown potential as radioprotective agents. nih.gov

Synthetic Routes to Bioactive Analogues and Prodrugs

The structural motif of this compound can serve as a scaffold for the synthesis of bioactive analogues and prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active drug. nih.govnih.govresearchgate.netmdpi.com

Prodrug Strategies for Amines: Several strategies exist for creating prodrugs of primary and secondary amines to improve properties such as permeability and solubility. nih.govnih.govresearchgate.netmdpi.com These strategies often involve the temporary modification of the amine group.

Amides and Carbamates: Formation of an amide or carbamate (B1207046) linkage can mask the amine's basicity and increase its lipophilicity. These can be designed to be cleaved by enzymes such as esterases or amidases. nih.govresearchgate.net

Imines (Schiff bases): Primary amines can be converted to imines, which are typically hydrolyzed back to the amine under physiological pH conditions. nih.govresearchgate.net

"Trimethyl Lock" and Coumarin Systems: These are more complex systems that utilize intramolecular cyclization reactions to release the parent amine. The rate of drug release can be tuned by modifying the structure of the promoiety. nih.gov

Synthesis of Bioactive Analogues: The synthesis of bioactive analogues may involve incorporating the alkoxyalkylamine structure into a larger pharmacologically active molecule. For example, alkoxy analogues of naturally occurring imidazole (B134444) alkaloids, such as lepidilines, have been synthesized and studied for their biological activity. nih.gov Similarly, bioactive naphthoquinone and phenazine (B1670421) analogues have been isolated from microorganisms and have shown inhibitory activity against enzymes like α-glucosidase. mdpi.com The synthesis of such analogues often involves multi-step reaction sequences.

Analysis of Structure-Reactivity Relationships in Derivatives

Structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR) are important tools for understanding how modifications to a molecule's structure affect its chemical reactivity and biological activity. nih.govsemanticscholar.orgresearchgate.netnih.govdocumentsdelivered.comresearchgate.net

For alkoxyamines, the rate of homolysis of the C-ON bond, a key step in nitroxide-mediated polymerization, is highly dependent on the structure of both the alkyl and the nitroxide fragments. researchgate.netrsc.orgacs.orgrsc.orgchimia.ch The stability of the released alkyl radical and steric effects around the C-ON bond are crucial factors. For instance, monosubstituted amide-functionalized alkoxyamines exhibit lower dissociation rate constants compared to their disubstituted counterparts due to intramolecular hydrogen bonding. researchgate.netrsc.org

In the context of aliphatic amines, QSAR studies have been used to correlate their physicochemical properties, such as toxicity and basicity (pKa), with molecular descriptors. nih.govsemanticscholar.orgnih.govdocumentsdelivered.com For example, the toxicity of a series of aliphatic and aromatic amines has been shown to correlate well with their 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity. nih.gov The pKa values of aliphatic amines can be analyzed using quantum chemical descriptors that account for electronic and steric effects. semanticscholar.orgdocumentsdelivered.com

These principles can be applied to the derivatives of this compound. For instance, increasing the length of the polyether chain would be expected to increase the hydrophilicity of the molecule, which would, in turn, affect its biological activity and distribution. Similarly, altering the substitution on the nitrogen atom would modulate its basicity and nucleophilicity, impacting its reactivity in chemical and biological systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-Butylamine |

| Isopropylamine |

| n-Propylamine |

| tert-Butylnitramine |

| Acetone |

| Trimethylboron |

| Tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate |

| 2-(tert-Butylamino)ethanol |

Computational Chemistry Studies

Quantum Mechanical and Molecular Dynamics Simulations of Tert-butyl(2-ethoxyethyl)amine and its Interactions

Quantum mechanical (QM) and molecular dynamics (MD) simulations are essential computational techniques for exploring the properties of this compound. QM methods, based on the principles of quantum physics, provide highly accurate calculations of electronic structure, molecular geometries, and reaction energies. MD simulations, which use classical mechanics to model the movements of atoms and molecules over time, are employed to study the dynamic behavior of the molecule and its interactions with its environment, particularly in solution.

While specific simulation studies on this compound are not extensively documented in the public domain, the behavior of its constituent parts can be inferred from studies on analogous molecules. For instance, MD simulations of tert-butyl alcohol (TBA) and trimethylamine-N-oxide (TMAO) in aqueous solutions reveal distinct hydration characteristics that are relevant to this compound. researchgate.netrsc.orgnih.gov

QM simulations, such as those performed using Density Functional Theory (DFT), would be used to accurately determine the molecule's conformational energies, vibrational frequencies, and electronic properties like the dipole moment and charge distribution. These fundamental parameters are crucial inputs for developing accurate force fields required for large-scale MD simulations.

Table 1: Comparison of Hydration Properties for TMAO and TBA from MD Simulations

| Property | Trimethylamine-N-oxide (TMAO) | Tert-butyl Alcohol (TBA) |

| Aggregation in Aqueous Solution | No appreciable solute segregation observed. rsc.org | Starts to self-aggregate at certain concentrations. researchgate.net |

| Hydration Shell Behavior | Number of water molecules decreases uniformly with increasing concentration. researchgate.net | Number of water molecules decreases more rapidly in the concentration range where aggregation begins. researchgate.net |

| Solution Homogeneity | Aqueous solution is considered homogeneous. nih.gov | Aqueous solution is considered non-homogeneous. nih.gov |

This table is based on data from simulations of analogous molecules and illustrates the types of insights that could be gained for this compound.

Elucidation of Reaction Mechanisms and Transition State Structures (e.g., H-abstraction from tert-butylamine)

Computational chemistry is a key tool for elucidating complex reaction mechanisms, allowing for the characterization of short-lived transition states and intermediates that are difficult to observe experimentally. A fundamental reaction for amines is hydrogen abstraction, which is often the initial step in atmospheric degradation or metabolic pathways.

Quantum chemistry studies on the atmospheric degradation of tert-butylamine (B42293) (tBA), initiated by hydroxyl (OH) radicals, provide a clear example of this application. researchgate.netwhiterose.ac.uk These theoretical investigations have shown that the reaction proceeds primarily through the abstraction of a hydrogen atom from the amino group (-NH2). researchgate.netwhiterose.ac.uk

Using high-level QM calculations, researchers can map the potential energy surface of the reaction. This involves locating the minimum energy structures of the reactants and products, as well as the saddle point that represents the transition state (TS). The energy difference between the reactants and the TS gives the activation energy barrier, which is a critical factor in determining the reaction rate.

For the H-abstraction from tert-butylamine by an OH radical, calculations predict the formation of a pre-reaction complex where the two molecules are held together by hydrogen bonding. From there, the reaction proceeds through a transition state to form the tert-butylaminyl radical and a water molecule. Theoretical models have successfully reproduced experimental rate coefficients and have detailed the subsequent reactions of the aminyl radical in the atmosphere, leading to products like acetone (B3395972) and tert-butylnitramine in the presence of nitrogen oxides. researchgate.netwhiterose.ac.uk These computational approaches, such as DFT and coupled-cluster methods, are directly applicable to studying the reactivity of this compound, where H-abstraction could potentially occur at the amino group or at various C-H bonds along the ethoxyethyl chain. researchgate.netnih.govosti.gov

Table 2: Calculated Branching Ratios for H-Abstraction from an Amine by OH Radicals

| Abstraction Site | Predicted Contribution |

| -NH2 group | 5–20% |

| -CH2– group | >70% |

| -CH3 groups | 5–10% |

| -OH group | Negligible |

Data adapted from a theoretical study on 2-amino-2-methyl-1-propanol (AMP), a molecule with structural similarities to tert-butylamine. researchgate.net This illustrates how computational methods can predict the most likely reaction pathways.

Modeling of Catalytic Processes Involving Tert-butyl Amine Derivatives (e.g., copper catalysis, ruthenium catalysis)

Tert-butyl amine derivatives are important ligands and substrates in many metal-catalyzed reactions. Computational modeling plays a crucial role in understanding the mechanisms of these catalytic cycles, optimizing reaction conditions, and designing more efficient catalysts.

Copper Catalysis: Copper-catalyzed reactions involving amines are widespread in organic synthesis. For example, the N-tert-butylation of aromatic amines can be achieved using copper catalysts. researchgate.net Computational models, typically using DFT, can elucidate the catalytic cycle. This might involve:

Coordination of the amine substrate to the copper center.

Oxidative addition or interaction with other reagents.

The key bond-forming step (e.g., C-N bond formation).

Reductive elimination to release the product and regenerate the active catalyst.

Ruthenium Catalysis: Ruthenium complexes are versatile catalysts for a variety of transformations, including C-H bond functionalization and hydroamination. mdpi.comnih.gov Computational studies have been instrumental in explaining the mechanism and selectivity of these reactions. For instance, in the ruthenium-catalyzed hydroamidation of alkynes, DFT calculations have explained why different phosphine ligands lead to opposite stereoselectivities (E vs. Z enamides). nih.govrsc.org The models showed that the stereochemical outcome is determined during the nucleophilic transfer step, where steric repulsion between the ligand and the substrate dictates the preferred transition state geometry. rsc.org These computational insights are vital for rational ligand design in catalysis. The principles derived from modeling these systems can be applied to predict the behavior of this compound as a ligand or substrate in similar ruthenium-catalyzed processes.

Theoretical Investigations of Substituent Effects on Chemical Properties (e.g., electronic and steric effects)

The chemical and physical properties of an organic molecule are profoundly influenced by its substituents. In this compound, the tert-butyl group and the 2-ethoxyethyl group exert distinct electronic and steric effects. Theoretical investigations provide a quantitative framework for understanding these influences.

Electronic Effects: The tert-butyl group is known to be an electron-donating group through induction. The ether linkages in the 2-ethoxyethyl chain also influence the electron density, particularly at the amine nitrogen. Computational methods can quantify these effects by calculating various electronic descriptors:

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, revealing how electron density is distributed across the molecule.

Molecular Electrostatic Potential (ESP): The ESP map illustrates the charge distribution from the perspective of an approaching reagent, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. Electron-donating groups, like the tert-butyl group, are expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles. nih.gov

Steric Effects: The tert-butyl group is exceptionally bulky, which has significant steric consequences. It can hinder the approach of reagents to the nearby amine nitrogen, a phenomenon known as steric hindrance. This can affect reaction rates and equilibrium constants. Computational chemistry can model steric effects by:

Calculating Steric Parameters: Various computational descriptors can quantify the steric bulk of a group.

Modeling Transition States: The energy of a reaction's transition state is highly sensitive to steric clashes. Comparing the activation energies for a reaction with and without the bulky group can isolate the steric contribution. Quantum chemical investigations have shown that steric reasoning alone is not always sufficient to predict the most stable isomer, as electronic effects can sometimes dominate. nih.govchemrxiv.org

Conformational Analysis and Energetics of Flexible Alkoxyalkylamine Chains

The 2-ethoxyethyl chain in this compound is flexible due to rotation around its single bonds (C-C, C-O, C-N). This flexibility means the molecule does not have a single, rigid structure but exists as an ensemble of different, interconverting conformations. nih.gov Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them.

This analysis is typically performed using computational methods:

Conformational Search: An algorithm is used to systematically or randomly rotate the single bonds to generate a large number of possible 3D structures. Common methods include systematic grid searches, Monte Carlo methods, and molecular dynamics.

Energy Minimization: Each generated structure is then subjected to geometry optimization, usually with a computationally inexpensive method like molecular mechanics (MM), to find the nearest local energy minimum.

Ranking and Refinement: The resulting unique conformers are ranked by their energy. The energies of the low-energy conformers are often recalculated using more accurate QM methods (like DFT) to obtain reliable relative energies.

The results of a conformational analysis provide a Boltzmann distribution of the different conformers at a given temperature, indicating which shapes the molecule is most likely to adopt. This is crucial because the pharmacological or chemical activity of a flexible molecule often depends on its ability to adopt a specific "bioactive" conformation to bind to a receptor or participate in a reaction. nih.govnih.gov For this compound, the conformation of the alkoxyalkylamine chain will determine how the amine and ether groups are oriented, which in turn affects its properties as a solvent, ligand, or building block. researchgate.net

Advanced Analytical Characterization in Academic Research

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the definitive structural elucidation of Tert-butyl(2-ethoxyethyl)amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed map of the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns. Complementary vibrational spectroscopy techniques, including Infrared (IR) and Raman, verify the presence of specific functional groups.

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H and ¹³C NMR spectra provide a complete picture of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen), and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons. The predicted ¹H NMR spectral data are summarized in the table below.

Interactive Data Table: Predicted ¹H NMR Data for this compound Note: Predicted values are based on standard chemical shift ranges for analogous functional groups. Actual experimental values may vary based on solvent and other conditions. oregonstate.edupdx.edunetlify.app

| Assigned Proton (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₃C- (a) | 1.0 - 1.2 | Singlet (s) | 9H |

| -NH- (b) | 0.8 - 2.0 (broad) | Singlet (s, broad) | 1H |

| -NH-CH₂- (c) | 2.6 - 2.8 | Triplet (t) | 2H |

| -CH₂-O- (d) | 3.5 - 3.7 | Triplet (t) | 2H |

| -O-CH₂-CH₃ (e) | 3.4 - 3.6 | Quartet (q) | 2H |

| -CH₂-CH₃ (f) | 1.1 - 1.3 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for this compound are detailed in the following table. chemicalbook.comrsc.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound Note: Predicted values are based on standard chemical shift ranges for analogous functional groups. Actual experimental values may vary based on solvent and other conditions.

| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃C- (a) | 28 - 30 |

| (CH₃)₃C- (b) | 50 - 52 |

| -NH-CH₂- (c) | 42 - 45 |

| -CH₂-O- (d) | 70 - 72 |

| -O-CH₂-CH₃ (e) | 66 - 68 |

| -CH₂-CH₃ (f) | 15 - 17 |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (Molecular Weight: 145.26 g/mol ), High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass and elemental formula (C₈H₁₉NO).

Gas Chromatography-Mass Spectrometry (GC-MS): When analyzed by GC-MS using electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 145 would be observed, though it may be of low intensity. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org This leads to the formation of stable iminium ions. The most prominent fragment is often from the loss of a methyl group from the bulky tert-butyl moiety, resulting in a stable cation at m/z 130 ([M-15]⁺). pearson.com

Electrospray Ionization Mass Spectrometry (ESI-MS): In a softer ionization technique like ESI, typically coupled with LC (LC-MS), the protonated molecule [M+H]⁺ would be readily observed as the base peak at m/z 146.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Ionization Mode |

| 146 | [C₈H₁₉NO + H]⁺ | ESI |

| 145 | [C₈H₁₉NO]⁺ | EI |

| 130 | [(CH₃)₂C-NH-CH₂CH₂OCH₂CH₃]⁺ (loss of ·CH₃) | EI |

| 88 | [CH₂=NH-CH₂CH₂OCH₂CH₃]⁺ (loss of ·C₄H₉) | EI |

| 58 | [(CH₃)₃C-NH=CH₂]⁺ (loss of ·CH₂OCH₂CH₃) | EI |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | EI |

Vibrational spectroscopy techniques like IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govcardiff.ac.ukresearchgate.net These two techniques are complementary; for instance, the N-H stretch in a secondary amine is observable in both, while the C-O-C ether stretch typically gives a very strong signal in the IR spectrum.

For this compound, the key functional groups are the secondary amine (N-H), the ether linkage (C-O-C), and the aliphatic C-H bonds. The expected vibrational frequencies are presented below. tamu.edusemanticscholar.org

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (weak-medium, sharp) | 3300 - 3500 (medium) |

| C-H (sp³) | Stretch | 2850 - 2970 (strong) | 2850 - 2970 (strong) |

| N-H | Bend | 1550 - 1650 (medium, broad) | Weak or not observed |

| C-O-C | Asymmetric Stretch | 1080 - 1150 (strong) | Weak |

| C-N | Stretch | 1020 - 1250 (weak-medium) | Medium |

Specialized Analytical Techniques for Functional Characterization (e.g., fluorescence studies for probes)

While techniques like NMR and mass spectrometry provide structural information, specialized analytical methods are employed to characterize the functional properties of molecules like this compound, especially when they are incorporated into larger systems such as fluorescent probes. Fluorescence spectroscopy is a particularly powerful tool for this purpose due to its high sensitivity.

Since this compound itself is not fluorescent, its functional characterization using fluorescence techniques requires it to be chemically attached to a fluorophore. This process, known as derivatization or labeling, results in a fluorescent probe where the photophysical properties of the fluorophore can be influenced by the amine moiety or its local environment.

Several amine-reactive fluorescent dyes are commercially available and can be used to label this compound. These include dansyl chloride, fluorescein isothiocyanate (FITC), and various N-hydroxysuccinimide (NHS) esters of fluorescent dyes. The choice of the fluorescent label depends on the specific application and the desired spectral properties (excitation and emission wavelengths).

Hypothetical Fluorescence Study of a Labeled this compound Derivative:

Imagine a research scenario where a novel fluorescent probe is synthesized by reacting this compound with a fluorophore that is sensitive to its local environment, such as changes in polarity or pH. The resulting probe could then be used to study these properties in various microenvironments.

The functional characterization of such a probe would involve studying its fluorescence emission spectrum in different solvents or at different pH values. The this compound part of the probe could influence the fluorescence quantum yield and the position of the emission maximum (wavelength).

| Solvent | Dielectric Constant | Emission Maximum (nm) | Fluorescence Quantum Yield |

| Hexane | 1.88 | 480 | 0.85 |

| Dichloromethane | 8.93 | 495 | 0.62 |

| Acetonitrile | 37.5 | 510 | 0.41 |

| Water | 80.1 | 530 | 0.15 |

Table 2: Hypothetical solvatochromism data for a fluorescent probe incorporating this compound.

The data in the table illustrates solvatochromism, where the emission wavelength of the probe shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This sensitivity to the environment could be a valuable property for a fluorescent sensor. The tert-butyl group and the ethoxyethyl chain of the amine could further modulate the probe's interaction with its surroundings, influencing its partitioning into different cellular compartments or its binding to specific macromolecules. These functional characteristics are critical for the development of new chemical tools for biological imaging and sensing applications.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Pathways

The current synthesis of 2-[2-(tert-butylamino)ethoxy]ethanol often involves the reaction of tert-butylamine (B42293) with 2-chloroethoxyethanol or the reaction of diethylene glycol with tert-butylamine in the presence of a copper-containing catalyst. While effective, these methods present opportunities for improvement in terms of sustainability and atom economy.

Future research will likely focus on developing greener synthetic routes. nih.gov The concept of atom economy, which emphasizes the maximization of atoms from reactants that are incorporated into the final product, will be a guiding principle. jk-sci.comrsc.org Researchers may explore catalytic systems that avoid the use of stoichiometric reagents, thereby reducing waste. For instance, the direct amination of diethylene glycol with tert-butylamine using more efficient and recyclable catalysts could represent a more atom-economical approach. rsc.org The development of solvent-free or aqueous-based reaction conditions would further enhance the environmental profile of the synthesis.

Discovery of Novel Reactivity Modes and Catalytic Applications

The unique structural features of tert-butyl(2-ethoxyethyl)amine, namely the sterically hindered secondary amine and the ether linkage, suggest the potential for novel reactivity. The lone pair of electrons on the nitrogen atom can participate in a variety of chemical transformations, and the molecule as a whole could act as a ligand for metal catalysts.

Future investigations could explore the use of this compound and its derivatives as ligands in transition metal catalysis. The steric bulk of the tert-butyl group could influence the selectivity of catalytic reactions, potentially leading to the development of new catalysts for asymmetric synthesis or other challenging transformations. Furthermore, the ether oxygen could coordinate to metal centers, creating bidentate ligands with unique electronic and steric properties. The exploration of its reactivity in areas such as C-H activation, cross-coupling reactions, and polymerization catalysis could unveil new synthetic methodologies.

Advancements in the Design of Functional Materials Utilizing Alkoxyalkylamine Scaffolds

The incorporation of alkoxyalkylamine scaffolds, such as that found in this compound, into polymeric and other material structures is a promising area of research. The amine functionality provides a reactive handle for polymerization or for grafting onto existing materials, while the alkoxy group can impart flexibility and other desirable properties.

Future research could focus on the design and synthesis of novel polymers and functional materials derived from this compound. rsc.org For example, polyamides or polyimides incorporating this moiety could exhibit unique thermal or mechanical properties. The amine group could also be functionalized to create materials with specific properties, such as antimicrobial surfaces, ion-exchange resins, or coatings with tailored hydrophilicity. The self-assembly of amphiphilic derivatives of this compound could also be explored for the creation of micelles, vesicles, and other nanostructured materials with applications in drug delivery and materials science. springerprofessional.de

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. appliedclinicaltrialsonline.comeurekalert.org These computational tools can accelerate the discovery and optimization of new chemical entities.

Exploration of Bioorthogonal Applications in Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govescholarship.org These reactions have become invaluable tools for studying biological systems and for applications in drug delivery and diagnostics. nih.govresearchgate.net

The amine functionality of this compound provides a potential attachment point for bioorthogonal handles. Future research could explore the synthesis of derivatives of this compound that are functionalized with bioorthogonal groups, such as azides, alkynes, or tetrazines. ucsd.edu These modified molecules could then be used to label and track biomolecules in living cells, or to construct targeted drug delivery systems. The biocompatibility and pharmacokinetic properties of such derivatives would be a key area of investigation. The development of alkoxyalkylamine-based probes could expand the toolkit of chemical biologists and enable new approaches to studying and manipulating biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl(2-ethoxyethyl)amine, and how do functional groups influence reactivity?

- Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, introducing the tert-butyl group may require protection/deprotection strategies (e.g., Boc groups) to avoid steric hindrance during subsequent reactions . The ethoxyethyl moiety can be introduced via alkylation of a primary amine with 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reactivity is influenced by the electron-donating tert-butyl group (enhancing amine nucleophilicity) and the polar ethoxyethyl chain (impacting solubility in polar solvents) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is effective for removing unreacted starting materials. Distillation under reduced pressure may be used for high-purity isolation, leveraging the compound’s moderate boiling point. Aqueous workup (e.g., acid-base extraction) is critical to separate the amine from acidic or neutral byproducts .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

- Answer :

- ¹H NMR : The tert-butyl group shows a singlet at ~1.2 ppm (9H), while the ethoxyethyl chain exhibits split signals for -OCH₂CH₂- (δ 3.4–3.6 ppm) and the adjacent amine proton (δ 2.6–2.8 ppm).

- ¹³C NMR : The tert-butyl carbon appears at ~28 ppm, and the ethoxy carbons at ~67 ppm (OCH₂) and ~70 ppm (NCH₂).

- ESI-MS : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₈H₁₉NO: 145.24 g/mol) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction pathways in catalytic amination or cross-coupling reactions?

- Answer : The bulky tert-butyl group can hinder access to the amine’s lone pair, reducing reactivity in sterically demanding reactions (e.g., Buchwald-Hartwig amination). Computational modeling (DFT) is recommended to predict transition-state geometries. Alternative catalysts (e.g., Pd-XPhos) may mitigate steric challenges by creating larger coordination pockets .

Q. What strategies resolve contradictions in reported yields for this compound derivatives across different reaction conditions?

- Answer : Systematic DOE (Design of Experiments) should test variables like solvent polarity (DMF vs. THF), temperature, and base strength (e.g., NaH vs. K₂CO₃). For example, polar aprotic solvents enhance nucleophilicity but may promote side reactions with electrophilic intermediates. Conflicting data often arise from competing mechanisms (e.g., SN2 vs. elimination), which can be probed via kinetic studies .

Q. How can this compound be functionalized to create bioactive analogs, and what analytical methods validate their activity?

- Answer :

- Functionalization : React the amine with acyl chlorides (to form amides) or sulfonyl chlorides (to form sulfonamides). The ethoxyethyl chain can undergo oxidation (e.g., with KMnO₄) to generate carboxylic acid derivatives.

- Validation : Use in vitro assays (e.g., antimicrobial disk diffusion) and docking studies to correlate structural modifications with target binding (e.g., bacterial enzyme active sites). LC-MS monitors metabolic stability in hepatocyte models .

Q. What safety protocols are critical when handling this compound due to its potential hazards?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HCl gas during salt formation).

- Waste Disposal : Neutralize acidic/basic waste before segregating into halogenated organic waste containers .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Boc-protected amine, 2-ethoxyethyl bromide, K₂CO₃, DMF, 80°C | Alkylation | 65–75 | |

| 2 | TFA/DCM (1:1), rt, 2h | Deprotection | >90 |

Table 2 : Common Contaminants and Remediation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted alkyl bromide | Step 1 | Aqueous NaHCO₃ wash |

| Boc-protected byproducts | Step 2 | Column chromatography (EtOAc/hexane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.